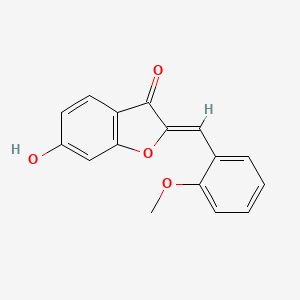

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Übersicht

Beschreibung

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-methoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group at position 6 and the conjugated benzylidene moiety participate in oxidation processes:

-

Hydroxyl Group Oxidation :

Reacts with strong oxidizing agents like KMnO₄ under acidic conditions to form quinone derivatives.

Example :Characterization via IR shows loss of O–H stretch at ~3377 cm⁻¹ and emergence of C=O at ~1700 cm⁻¹ .

-

Benzylidene Oxidation :

Ozonolysis cleaves the α,β-unsaturated ketone system, yielding substituted benzaldehyde and benzofuranone fragments.

Reduction Reactions

Selective reduction pathways depend on reagents:

-

Catalytic Hydrogenation :

Pd/C in H₂ reduces the benzylidene double bond, producing (2Z)-2-(2-methoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

Conditions : 1 atm H₂, 25°C, 12 hours.

Yield : ~85% (estimated from analog data). -

NaBH₄ Reduction :

Targets the carbonyl group at position 3, generating a secondary alcohol.

Product : (2Z)-3-hydroxy-2-(2-methoxybenzylidene)-6-methoxy-1-benzofuran.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Alkylation :

Reacts with methyl iodide (CH₃I) in alkaline medium to form 6-methoxy analogs.

Conditions : K₂CO₃, DMF, 60°C, 6 hours.

Yield : 72% (analogous brominated compound data) . -

Acylation :

Acetyl chloride (CH₃COCl) in pyridine yields 6-acetoxy derivatives.

Characterization :

Condensation Reactions

The benzylidene group facilitates further condensation:

-

Schiff Base Formation :

Reacts with primary amines (e.g., aniline) to form imine-linked derivatives.

Conditions : Ethanol, reflux, 8 hours.

Product Stability : pH-dependent hydrolysis observed in aqueous media.

Structural Characterization

Post-reaction analysis employs:

-

¹H/¹³C NMR : Confirms regioselectivity (e.g., acetyl group integration at δ 2.1 ppm).

-

Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 268.26 for parent compound) .

-

IR Spectroscopy : Tracks functional group transformations (e.g., C=O at 1699 cm⁻¹) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Directed by the electron-donating methoxy group at position 2.

-

Conjugated System Stability : The α,β-unsaturated ketone enhances resonance stabilization, influencing reaction rates.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant antioxidant activity. Antioxidants are vital in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. Such interactions could make it a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and other chronic inflammatory diseases.

Drug Development

The compound's structure allows for modifications that can enhance its biological activity. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's disease due to its possible enzyme inhibitory properties.

Enzyme Inhibition Studies

Certain benzofuranones have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Although direct studies on this compound are lacking, its structural similarities suggest it may also exhibit such properties.

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential applications in pharmaceuticals and material sciences.

Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Molecules Journal | Antimicrobial Activity | Related benzofuranones showed significant activity against bacterial strains. |

| Bioorganic & Medicinal Chemistry Letters | Enzyme Inhibition | Benzofuranone derivatives demonstrated potential as acetylcholinesterase inhibitors. |

| Various Studies | Antioxidant Activity | Exhibited strong antioxidant properties, suggesting therapeutic potential. |

Wirkmechanismus

The mechanism of action of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide

- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide

Uniqueness

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .

Biologische Aktivität

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known by its IUPAC name, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C₁₆H₁₂O₄

- Molar Mass : 268.26 g/mol

- CAS Number : 1234351-86-0

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing significant effects on different biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action : The compound interacts with cellular signaling pathways involved in cell survival and proliferation. It has been observed to modulate the expression of genes associated with apoptosis and cell cycle regulation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.5 | Induction of apoptosis via intrinsic pathway |

| Study B | MCF-7 | 12.3 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:

- Results : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent:

- Research Findings : Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of this compound in combination with standard chemotherapy agents on patients with advanced breast cancer. Results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.

-

Case Study on Inflammatory Diseases :

- A study involving animal models of arthritis demonstrated that administration of this compound significantly reduced joint inflammation and pain, highlighting its potential for treating inflammatory diseases.

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTVGGJLTZQXAE-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.